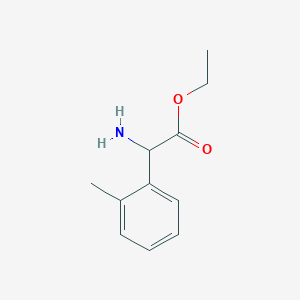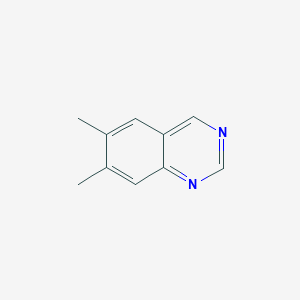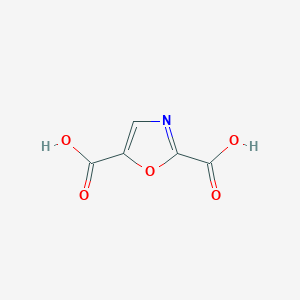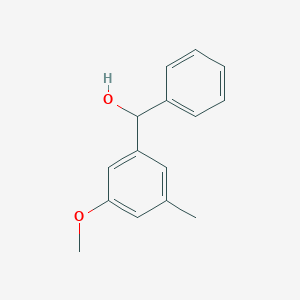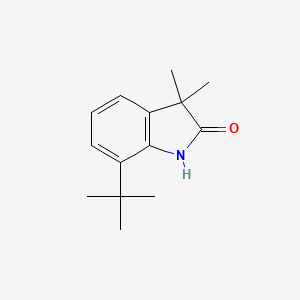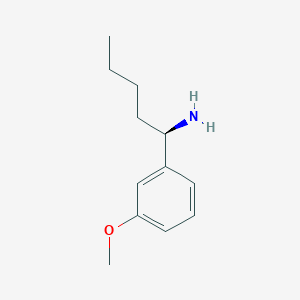![molecular formula C6H4BrNOS B12971416 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one](/img/structure/B12971416.png)
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one is a heterocyclic compound with the molecular formula C6H6BrNS. It is characterized by a bromine atom attached to a thiazole ring fused with a cyclopentane ring.
Métodos De Preparación
The synthesis of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one typically involves the reaction of 5,6-dihydro-4H-cyclopenta[d]thiazol-2-ylamine with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include bromine, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed effects .
Comparación Con Compuestos Similares
2-Bromo-4H-cyclopenta[d]thiazol-6(5H)-one can be compared with other similar compounds, such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole: Similar structure but lacks the ketone group.
4H-Cyclopentathiazole: Lacks the bromine atom.
Thiazole Derivatives: Various thiazole derivatives with different substituents and functional groups
Propiedades
Fórmula molecular |
C6H4BrNOS |
|---|---|
Peso molecular |
218.07 g/mol |
Nombre IUPAC |
2-bromo-4,5-dihydrocyclopenta[d][1,3]thiazol-6-one |
InChI |
InChI=1S/C6H4BrNOS/c7-6-8-3-1-2-4(9)5(3)10-6/h1-2H2 |
Clave InChI |
PKLPDCHJWQGPMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1N=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



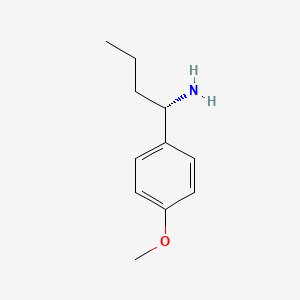
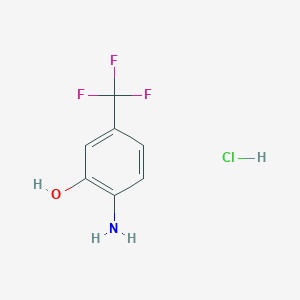

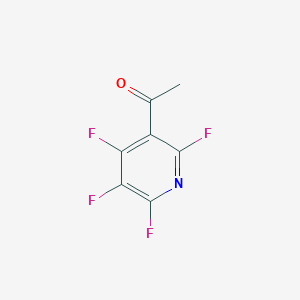
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
![3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12971368.png)
![2-Amino-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971376.png)
